molecular formula C18H19N3O4 B5830599 N-{4-[(isobutylamino)carbonyl]phenyl}-2-nitrobenzamide

N-{4-[(isobutylamino)carbonyl]phenyl}-2-nitrobenzamide

Cat. No. B5830599
M. Wt: 341.4 g/mol
InChI Key: GEJMVQBKCCRMPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(isobutylamino)carbonyl]phenyl}-2-nitrobenzamide, commonly known as INCB28060, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

INCB28060 is a selective and potent inhibitor of c-MET kinase activity. It binds to the ATP-binding site of the kinase domain of c-MET and prevents the phosphorylation of downstream signaling molecules. This, in turn, leads to the inhibition of cell growth, survival, and migration.
Biochemical and Physiological Effects:
The inhibition of c-MET activity by INCB28060 has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in preclinical studies. It has also been shown to have anti-inflammatory effects in various inflammatory diseases.

Advantages and Limitations for Lab Experiments

INCB28060 has several advantages for lab experiments. It is a highly selective inhibitor of c-MET kinase activity, which reduces the risk of off-target effects. It has also been extensively studied in preclinical studies, which provides a wealth of information for researchers. However, INCB28060 has some limitations, such as its poor solubility in water, which can affect its bioavailability in vivo.

Future Directions

There are several future directions for the study of INCB28060. One potential area of research is the development of novel formulations to improve its solubility and bioavailability in vivo. Another area of research is the investigation of its potential therapeutic applications in other diseases such as fibrosis and neurodegenerative disorders. Additionally, the combination of INCB28060 with other targeted therapies could enhance its anti-tumor effects and improve patient outcomes.
Conclusion:
INCB28060 is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its selective inhibition of c-MET kinase activity has been shown to have anti-tumor and anti-inflammatory effects in preclinical studies. While it has some limitations, its potential for future research and development makes it an exciting area of study in the field of drug discovery.

Synthesis Methods

INCB28060 is synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with isobutyl isocyanate, followed by nitration of the resulting product with nitric acid. The final product is obtained through purification and crystallization processes. The purity of the synthesized compound is confirmed through various analytical techniques such as NMR, HPLC, and mass spectrometry.

Scientific Research Applications

INCB28060 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to inhibit the activity of the enzyme c-MET, which plays a crucial role in cell growth, survival, and migration. The inhibition of c-MET activity by INCB28060 has been shown to have anti-tumor effects in various cancer cell lines.

properties

IUPAC Name

N-[4-(2-methylpropylcarbamoyl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-12(2)11-19-17(22)13-7-9-14(10-8-13)20-18(23)15-5-3-4-6-16(15)21(24)25/h3-10,12H,11H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJMVQBKCCRMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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